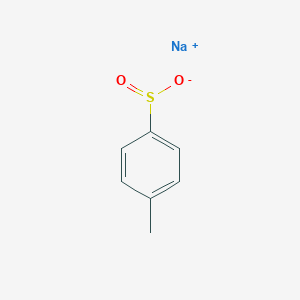

sodium;4-methylbenzenesulfinate

Description

BenchChem offers high-quality sodium;4-methylbenzenesulfinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;4-methylbenzenesulfinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;4-methylbenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S.Na/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZUDNZQQCWGKF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Physicochemical Landscape of Sodium 4-Methylbenzenesulfinate: A Technical Guide for Researchers

This guide provides an in-depth exploration of the essential physical properties of sodium 4-methylbenzenesulfinate (also known as sodium p-toluenesulfinate), a versatile reagent with significant applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also the scientific rationale behind the methodologies used to ascertain these properties.

Introduction: The Significance of Sodium 4-Methylbenzenesulfinate

Sodium 4-methylbenzenesulfinate (Na-pTS) is an organosulfur compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and disperse dyes.[1][2] Its utility extends to acting as a curing agent for grouting materials, a discharge medium for dyes and pigments, and a chemical intermediate in the production of fluorescent pigments and fabric adhesives.[1][2] A thorough understanding of its physical properties is paramount for its effective handling, application in synthesis, and for the development of robust and reproducible processes.

Core Physical and Chemical Properties

A comprehensive understanding of the fundamental physicochemical characteristics of a compound is the bedrock of its application in research and development. This section details the key identifiers and properties of sodium 4-methylbenzenesulfinate.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₇NaO₂S | [1][3] |

| Molecular Weight | 178.18 g/mol | [1][3] |

| CAS Number | 824-79-3 | [1][3] |

| Appearance | White to off-white powder or crystalline solid. | [1][3][4] |

| Melting Point | >300 °C (decomposes) | [1] |

| Density | 1.399 - 1.405 g/cm³ at 20°C | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Expert Insight: The high melting point is characteristic of an ionic salt, where strong electrostatic forces within the crystal lattice require significant energy to overcome. The observed decomposition before melting is a critical consideration for any high-temperature applications or analytical techniques like differential scanning calorimetry (DSC). Its hygroscopic nature necessitates storage in a dry, inert atmosphere to prevent the absorption of moisture, which can alter its physical properties and reactivity.

Solubility Profile: A Key Parameter for Application

The solubility of sodium 4-methylbenzenesulfinate dictates its utility in various reaction media and purification processes. Understanding its behavior in different solvents is crucial for designing efficient synthetic routes and crystallization procedures.

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 818 g/L | Not Specified | [5][6] |

| Ethanol | Low (maximum 2.5%) | Not Specified | [5][7] |

| Methanol | Soluble (qualitative) | Not Specified | [5] |

| Diethyl Ether | Soluble (qualitative) | Not Specified | [5] |

| Benzene | Insoluble | Not Specified | [5] |

| Dimethyl Sulfoxide (DMSO) | Soluble (qualitative) | Not Specified | [8] |

Scientific Rationale: The high solubility of sodium 4-methylbenzenesulfinate in water is attributed to the strong ion-dipole interactions between the sodium and sulfinate ions and the polar water molecules. Its solubility in polar organic solvents like methanol and ethanol, albeit lower than in water, is due to a combination of these ion-dipole interactions and the organic nature of the tolyl group. The insolubility in nonpolar solvents like benzene is expected, as the nonpolar solvent cannot effectively solvate the charged ions.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for the qualitative and semi-quantitative determination of solubility.

Objective: To determine the solubility of sodium 4-methylbenzenesulfinate in various solvents.

Materials:

-

Sodium 4-methylbenzenesulfinate

-

Test tubes and rack

-

Graduated cylinders or pipettes

-

Vortex mixer

-

Spatula

-

Analytical balance

-

Solvents: Deionized water, Ethanol, Methanol, Acetone, Dichloromethane

Procedure:

-

Preparation: Label a series of clean, dry test tubes for each solvent to be tested.

-

Addition of Solvent: Add a fixed volume (e.g., 1 mL) of the respective solvent to each labeled test tube.

-

Initial Solute Addition: Weigh a small, known amount of sodium 4-methylbenzenesulfinate (e.g., 10 mg) and add it to the first test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Observation: Observe the solution. If the solid has completely dissolved, the substance is considered soluble at that concentration.

-

Incremental Addition: If the solid dissolves completely, add another known increment of the solute and repeat steps 4 and 5 until the solid no longer dissolves, indicating a saturated solution.

-

Insoluble Determination: If the initial amount of solid does not dissolve, the substance is considered sparingly soluble or insoluble in that solvent.

-

Record Keeping: Record the observations for each solvent, noting whether the compound is soluble, sparingly soluble, or insoluble. For quantitative measurements, record the total mass of solute that dissolved in the known volume of solvent.

Causality Behind Experimental Choices:

-

Vortexing: Ensures thorough mixing and maximizes the interaction between the solute and solvent, facilitating the dissolution process to reach equilibrium faster.

-

Incremental Addition: Allows for a more accurate determination of the saturation point, providing a semi-quantitative measure of solubility.

-

Fixed Solvent Volume: Standardizes the experiment, allowing for a direct comparison of solubility across different solvents.

Spectroscopic and Crystallographic Characterization

Spectroscopic and crystallographic data provide a detailed fingerprint of a molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For sodium 4-methylbenzenesulfinate, ¹H and ¹³C NMR are used to confirm the presence and connectivity of the tolyl and sulfinate moieties.

Predicted ¹H NMR Spectrum (D₂O):

-

~7.6 ppm (d, 2H): Aromatic protons ortho to the sulfinate group.

-

~7.3 ppm (d, 2H): Aromatic protons meta to the sulfinate group.

-

~2.4 ppm (s, 3H): Protons of the methyl group.

Predicted ¹³C NMR Spectrum (D₂O):

-

~140-145 ppm: Quaternary aromatic carbon attached to the sulfinate group.

-

~130-135 ppm: Quaternary aromatic carbon attached to the methyl group.

-

~129 ppm: Aromatic CH carbons meta to the sulfinate group.

-

~125 ppm: Aromatic CH carbons ortho to the sulfinate group.

-

~20 ppm: Methyl carbon.

Experimental Protocol for NMR Sample Preparation:

Objective: To prepare a sample of sodium 4-methylbenzenesulfinate for NMR analysis.

Materials:

-

Sodium 4-methylbenzenesulfinate (5-20 mg)

-

Deuterated solvent (e.g., D₂O, DMSO-d₆) (0.6-0.7 mL)

-

NMR tube (5 mm) and cap

-

Pipette

-

Small vial

-

Filter (e.g., cotton plug in a Pasteur pipette)

Procedure:

-

Weighing: Accurately weigh 5-20 mg of the compound into a small, clean vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Mixing: Gently swirl or vortex the vial to dissolve the solid completely.

-

Filtration: Filter the solution through a cotton plug in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could affect the magnetic field homogeneity.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

-

Analysis: The sample is now ready for analysis in an NMR spectrometer.

Causality Behind Experimental Choices:

-

Deuterated Solvents: Used to avoid large solvent signals that would obscure the signals from the analyte. The deuterium signal is also used by the spectrometer for field-frequency locking.

-

Filtration: Crucial for obtaining high-resolution spectra. Undissolved particles broaden the spectral lines, reducing the quality of the data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic FTIR Peaks (KBr Pellet):

-

~3050-3000 cm⁻¹: C-H stretching (aromatic)

-

~2950-2850 cm⁻¹: C-H stretching (methyl)

-

~1600, 1490 cm⁻¹: C=C stretching (aromatic ring)

-

~1080-1030 cm⁻¹: S=O stretching (sulfinate)

-

~820 cm⁻¹: C-H out-of-plane bending (para-substituted aromatic)

Experimental Protocol for KBr Pellet Preparation:

Objective: To prepare a solid sample of sodium 4-methylbenzenesulfinate for FTIR analysis using the KBr pellet method.

Materials:

-

Sodium 4-methylbenzenesulfinate (1-2 mg)

-

Spectroscopy-grade Potassium Bromide (KBr) (100-200 mg)

-

Agate mortar and pestle

-

Pellet press and die set

-

Spatula

-

Infrared lamp or oven (for drying KBr)

Procedure:

-

Drying: Gently dry the KBr under an infrared lamp or in an oven to remove any absorbed moisture, which can interfere with the spectrum.

-

Grinding: Place a small amount of KBr in the agate mortar and grind it to a fine powder.

-

Sample Addition: Add 1-2 mg of the compound to the mortar.

-

Mixing and Grinding: Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The fine particle size is essential to minimize scattering of the infrared beam.

-

Pellet Formation: Transfer the powder to the die set of a pellet press.

-

Pressing: Apply pressure (typically 8-10 tons) to the die to form a transparent or translucent pellet. The transparency indicates a well-prepared pellet with minimal light scattering.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Causality Behind Experimental Choices:

-

KBr as a Matrix: KBr is transparent in the mid-infrared region, making it an ideal matrix for holding the solid sample.

-

Grinding: Reduces particle size to minimize scattering of infrared radiation (Christiansen effect), which can distort the spectrum.

-

Pressing: Creates a thin, uniform sample path length for the infrared beam to pass through, ensuring reproducible and high-quality spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For sodium 4-methylbenzenesulfinate, the absorption is primarily due to the π → π* transitions in the aromatic ring. A purification method described in the literature involves recrystallization from water until a constant UV spectrum is obtained, indicating the removal of impurities that may also absorb in the UV region.[1][2]

Crystallography

The crystal structure of sodium p-toluenesulfinate tetrahydrate has been determined by X-ray diffraction. This analysis provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of the ions and water molecules in the solid state.

Crystal Data for Sodium p-Toluenesulfinate Tetrahydrate:

-

Crystal System: Monoclinic

-

Space Group: P2₁/c

-

Unit Cell Dimensions:

-

a = 15.9432 (19) Å

-

b = 6.1825 (7) Å

-

c = 12.2668 (15) Å

-

β = 100.166 (5)°

-

-

Volume: 1190.1 (2) ų

-

Z: 4

In the crystal structure, the sodium cation is coordinated by six water molecules. The crystal packing is stabilized by an extensive network of O—H···O hydrogen bonds.

Safety and Handling

Sodium 4-methylbenzenesulfinate is a stable compound but should be handled with appropriate safety precautions in a laboratory setting. It is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of sodium 4-methylbenzenesulfinate. By presenting not only the data but also the experimental context and scientific reasoning, this document aims to empower researchers to utilize this important chemical with a deeper understanding of its behavior. The detailed protocols and tabulated data serve as a valuable resource for the successful application of sodium 4-methylbenzenesulfinate in the synthesis of novel compounds and the development of new materials.

References

-

TRUNNANO. Sodium 4-methylbenzenesulfonate CAS 657-84-1. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0248986). Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0014404). Available at: [Link]

-

LookChem. Cas 657-84-1,Sodium p-toluenesulfonate. Available at: [Link]

-

ChemBK. Sodium 4-methylbenzenesulfonate. Available at: [Link]

- Pergamon Press. SOLUBILITY DATA SERIES.

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

ResearchGate. Measurement and Correlation for the Solubility of Sodium p -Toluenesulfonate, Sodium Sulfite, and Sodium p -Methylphenoxide in Aqueous Sodium Hydroxide Solutions and Sodium Sulfite in Aqueous Ethanol Solutions. Available at: [Link]_

-

ResearchGate. UV-Vis absorption spectra of SMT (20 mg L⁻¹ SMT, 0.1 M Na2SO4, pH 5.6)... Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0041550). Available at: [Link]

-

Human Metabolome Database. 1 H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014607). Available at: [Link]

-

PubChem. Sodium 4-methylbenzenesulfonate. Available at: [Link]

-

American Elements. Sodium p-toluenesulfinate. Available at: [Link]

-

NIST. Benzenesulfonamide, 4-methyl-. Available at: [Link]

-

Wikipedia. Sodium p-toluenesulfonate. Available at: [Link]

-

ResearchGate. FTIR spectrum of the KBr pellet. Available at: [Link]

-

Shimadzu. KBr Pellet Method. Available at: [Link]

- Merck. Trouble Shooting Information - Analysis with.

-

PubChem. Sodium p-toluenesulfinate. Available at: [Link]

-

Shimadzu. KBr Pellet Method. Available at: [Link]

-

PubChem. 4-Methylbenzene-1-sulfinate. Available at: [Link]

- Buchem BV. NMR Solvent Data Chart.

-

SIELC Technologies. UV-Vis Spectrum of Sodium Metabisulfite. Available at: [Link]

-

YouTube. KBr Pellet Preparation for FTIR Analysis. Available at: [Link]

-

ACS Publications. Measurement and Correlation for the Solubility of Sodium p‑Toluenesulfonate, Sodium Sulfite, and Sodium p‑Methylphenoxide in Aqueous Sodium Hydroxide Solutions and Sodium Sulfite in Aqueous Ethanol Solutions. Available at: [Link]

-

SpectraBase. m-nitrobenzenesulfonic acid, sodium salt. Available at: [Link]

-

MDPI. Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures. Available at: [Link]

Sources

- 1. Sodium p-toluenesulfinate CAS#: 824-79-3 [m.chemicalbook.com]

- 2. Sodium p-toluenesulfinate | 824-79-3 [chemicalbook.com]

- 3. Sodium p-toluenesulfinate | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. Sodium p-toluenesulfonate CAS#: 657-84-1 [m.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. Sodium p-toluenesulfonate | 657-84-1 [chemicalbook.com]

- 8. adipogen.com [adipogen.com]

Sodium 4-methylbenzenesulfinate (CAS 824-79-3): A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth technical overview of Sodium 4-methylbenzenesulfinate, also known as sodium p-toluenesulfinate. With the CAS number 824-79-3, this versatile organosulfur compound serves as a cornerstone reagent in modern organic synthesis and holds significant relevance for professionals in pharmaceutical and materials science research. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and application, emphasizing the causal relationships that underpin its utility.

Core Properties and Specifications

Sodium 4-methylbenzenesulfinate is a white to off-white crystalline powder.[1][2][3] Its stability under normal laboratory conditions and solubility in water make it a convenient reagent for a variety of reaction setups.[3][4]

Table 1: Physicochemical Properties of Sodium 4-methylbenzenesulfinate

| Property | Value | Source(s) |

| CAS Number | 824-79-3 | [2][5][6][7] |

| Molecular Formula | C₇H₇NaO₂S | [5][6] |

| Molecular Weight | 178.18 g/mol | [5][6][8] |

| Appearance | White to off-white powder or flakes | [3][6][8] |

| Melting Point | >300 °C | [5][8] |

| Solubility | Soluble in water.[4][9] Slightly soluble in alcohol and ether.[4] | [4][5][9] |

| pKa | 6.59 at 20 °C | [4][9] |

| SMILES | CC1=CC=C(C=C1)S(=O)[O-].[Na+] | [6][8] |

| InChI Key | KFZUDNZQQCWGKF-UHFFFAOYSA-M | [5][6] |

Synthesis and Purification: A Validated Protocol

The most common and industrially relevant synthesis of Sodium 4-methylbenzenesulfinate involves the reduction of 4-methylbenzenesulfonyl chloride (tosyl chloride).[10] This process is predicated on the careful control of pH and reaction conditions to prevent hydrolysis of the starting material, a common pitfall that can significantly reduce yield.

Underlying Principles of the Synthesis

The core of this synthesis is the reduction of a sulfonyl chloride to a sulfinate salt. The choice of sodium sulfite as the reducing agent is strategic; it is inexpensive and effective, but its reactivity necessitates a biphasic reaction system or careful pH control to manage the generation of HCl, which can lead to unwanted side reactions. The protocol described below employs a dichloromethane-water system to mitigate the hydrolysis of the water-insoluble tosyl chloride.[10]

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established industrial processes.[10]

Step 1: Preparation of Reactant Solutions

-

Rationale: Dissolving the water-insoluble 4-methylbenzenesulfonyl chloride in an organic solvent like dichloromethane allows for controlled addition to the aqueous reaction mixture, minimizing hydrolysis.[10]

-

Procedure:

-

In a well-ventilated fume hood, dissolve 20.07 g (0.1 mol) of 4-methylbenzenesulfonyl chloride in 50 mL of dichloromethane.

-

In a separate reaction vessel equipped with a stirrer, thermometer, and two dropping funnels, prepare an aqueous solution of sodium sulfite by dissolving an equimolar or slight excess amount in water.

-

Step 2: Controlled Reduction Reaction

-

Rationale: The simultaneous dropwise addition of the tosyl chloride solution and a sodium hydroxide solution is critical. This maintains an alkaline pH (around 7.6), which is essential for the reduction to proceed efficiently and to neutralize the hydrochloric acid formed during the reaction.[10]

-

Procedure:

-

Heat the aqueous sodium sulfite solution to 55-60 °C.

-

Begin the simultaneous dropwise addition of the 4-methylbenzenesulfonyl chloride solution and a 10% sodium hydroxide solution.

-

Monitor the pH of the reaction mixture, maintaining it at approximately 7.6.

-

Control the addition rate to maintain the reaction temperature between 55-60 °C.

-

Step 3: Reaction Completion and Solvent Removal

-

Rationale: A final heating step ensures the reaction goes to completion. The subsequent distillation of dichloromethane is a purification step and allows for solvent recovery.[10]

-

Procedure:

-

Once the addition is complete, cease the addition of the sodium hydroxide solution.

-

Increase the temperature to 85 °C and maintain for 50 minutes to ensure complete reaction.[10]

-

Distill off the dichloromethane, which can be collected for reuse.

-

Step 4: Isolation and Purification of the Product

-

Rationale: Cooling the aqueous solution causes the less soluble Sodium 4-methylbenzenesulfinate to crystallize. Washing with a small amount of cold water removes inorganic byproducts like sodium chloride and unreacted sodium sulfite.

-

Procedure:

-

Cool the resulting aqueous solution to room temperature, then further cool in an ice bath to maximize crystallization.

-

Collect the white precipitate by suction filtration.

-

Wash the filter cake with a small amount of cold deionized water.

-

Dry the purified Sodium 4-methylbenzenesulfinate in a vacuum oven.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Sodium 4-methylbenzenesulfinate.

Applications in Modern Organic Synthesis

Sodium 4-methylbenzenesulfinate is a powerful and versatile building block, primarily because it can serve as a nucleophile or as a precursor to the p-toluenesulfonyl radical (Ts•).[11][12] This dual reactivity allows its participation in a wide array of synthetic transformations.

Generation of Sulfonyl Radicals for C-C and C-S Bond Formation

The generation of the p-toluenesulfonyl radical from Sodium 4-methylbenzenesulfinate is a key transformation that opens up avenues in free-radical chemistry.[11][13] This can be achieved under various conditions, often involving an oxidant or acidic media.[14]

-

Mechanism Insight: In the presence of an acid, the sulfinate salt is protonated to form p-toluenesulfinic acid. This species can then undergo further reactions, including disproportionation or oxidation, to generate the sulfonyl radical.[11] These radicals readily add to unsaturated systems like alkenes and alkynes.[11][13][15]

Role in Cross-Coupling and Sulfonylation Reactions

As a potent nucleophile, the sulfinate anion can directly participate in substitution and coupling reactions to form sulfones, which are important structural motifs in many pharmaceuticals.[16]

-

Application in Drug Development: Sulfones are present in a wide range of biologically active molecules. The ability to introduce the sulfonyl group using Sodium 4-methylbenzenesulfinate makes it a valuable reagent in the synthesis of drug candidates.[16][17] For instance, it is used as an intermediate in the synthesis of antibiotics like amoxicillin and anti-inflammatory agents such as naproxen.[9][17]

Representative Protocol: Copper-Catalyzed Sulfonylation of an Aryl Halide

This protocol illustrates the use of Sodium 4-methylbenzenesulfinate as a nucleophile in a transition metal-catalyzed C-S bond formation.

Step 1: Reaction Setup

-

Rationale: An inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst. A polar aprotic solvent like DMF or DMSO is typically used to ensure the solubility of the reactants.

-

Procedure:

-

To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), Sodium 4-methylbenzenesulfinate (1.2 mmol), Cu(I) catalyst (e.g., CuI, 5-10 mol%), and a ligand (e.g., L-proline or a diamine, 10-20 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent (e.g., DMSO, 5 mL) via syringe.

-

Step 2: Reaction Execution

-

Rationale: Heating is required to overcome the activation energy of the catalytic cycle. The reaction progress is monitored to determine the point of completion.

-

Procedure:

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Step 3: Workup and Purification

-

Rationale: The workup procedure is designed to remove the inorganic salts and the catalyst, isolating the desired organic product.

-

Procedure:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Catalytic Cycle Diagram

Caption: Generalized catalytic cycle for Cu-catalyzed sulfonylation.

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemicals is paramount. While Sodium 4-methylbenzenesulfinate is not classified as acutely toxic, it can cause skin and serious eye irritation.[18]

Table 2: Hazard and Safety Information

| Aspect | Recommendation | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [18] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [18][19] |

| Handling | Avoid inhalation of dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling. | [18][19] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. It is hygroscopic. Store below +30°C. | [4][5][9] |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [18][19] |

| First Aid (Skin Contact) | Wash with plenty of soap and water. Remove contaminated clothing. | [18] |

| First Aid (Eye Contact) | Rinse immediately with plenty of water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention. | [18] |

Conclusion

Sodium 4-methylbenzenesulfinate (CAS 824-79-3) is far more than a simple organosulfur salt; it is a versatile and enabling reagent for the modern synthetic chemist. Its dual reactivity as both a potent nucleophile and a precursor to sulfonyl radicals provides access to a vast chemical space, particularly in the synthesis of sulfones and other complex organosulfur compounds. A thorough understanding of its properties, the nuances of its synthesis, and the principles behind its reactivity allows researchers in drug development and materials science to leverage its full potential in their innovative work.

References

- The Role of Sodium p-Toluenesulfonate in Organic Synthesis. (n.d.). Google Cloud.

- Sodium 4-methylbenzenesulfonate-SDS-MedChemExpress. (2025). MedChemExpress.

- Synthesizing process of 4-methyl sodium benzene sulphinate. (n.d.). Google Patents.

- Chuang, C.-P. (1993). Sodium p-Toluenesulfinate in Free Radical Reactions. Synthetic Communications, 23(17), 2371-2380.

- Sodium p-toluenesulfinate. (n.d.). American Elements.

- Toluenesulfinate in Free Radical Reactions. (n.d.). Taylor & Francis.

- Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2021). RSC Advances.

- Sodium 4-methylbenzenesulfonate. (n.d.). ChemBK.

- Sodium p-toluenesulfinate 95 824-79-3. (n.d.). Sigma-Aldrich.

- Sodium p-toluenesulfinate. (n.d.). Santa Cruz Biotechnology.

- Sodium p-toluenesulfinate/copper(II) acetate in free radical reactions of 5-aryl substituted alkenes. (1999). National Cheng Kung University Research.

- Sodium p-toluenesulfinate | 824-79-3. (n.d.). ChemicalBook.

- CAS 824-79-3: Sodium p-toluenesulfinate. (n.d.). CymitQuimica.

- Sodium p-toluenesulfinate | C7H7NaO2S | CID 2723791. (n.d.). PubChem.

- CAS No : 824-79-3 | Product Name : Sodium 4-methylbenzenesulfinate. (n.d.). Pharmaffiliates.

- Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. (2026). Journal of the American Chemical Society.

- Sodium 4-methylbenzenesulfonate CAS 657-84-1. (n.d.). TRUNNANO.

- SAFETY DATA SHEET. (2025). Fisher Scientific.

- Chuang, C.-P., & Wang, S.-F. (1995). Free Radical Reactions of Sodium Sulfinate with Olefins. Synthetic Communications, 25(22), 3549-3559.

- What is Sodium 4-Methylbenzenesulfonate - Properties & Specifications. (n.d.). Ccount Chem.

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. CAS 824-79-3: Sodium p-toluenesulfinate | CymitQuimica [cymitquimica.com]

- 3. What is Sodium 4-Methylbenzenesulfonate - Properties & Specifications [ccount-chem.com]

- 4. nanotrun.com [nanotrun.com]

- 5. Sodium p-toluenesulfinate | 824-79-3 [chemicalbook.com]

- 6. Sodium p-toluenesulfinate | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. americanelements.com [americanelements.com]

- 9. chembk.com [chembk.com]

- 10. CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. nbinno.com [nbinno.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. fishersci.com [fishersci.com]

Molecular weight and formula of sodium 4-methylbenzenesulfinate

An In-Depth Technical Guide to Sodium 4-Methylbenzenesulfinate for Advanced Research and Development

Abstract

Sodium 4-methylbenzenesulfinate, also known as sodium p-toluenesulfinate, is a highly versatile and stable organosulfur compound with significant utility in organic synthesis and materials science. This guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed synthesis protocols, and key applications, particularly those relevant to drug discovery and development. By elucidating the mechanistic rationale behind its synthesis and reactivity, this document serves as a critical resource for researchers and scientists aiming to leverage this powerful building block in their work.

Introduction: The Strategic Importance of a Versatile Sulfinyl Source

In the landscape of modern synthetic chemistry, the development of efficient and reliable methods for introducing sulfur-containing moieties is of paramount importance. Organosulfur compounds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Sodium 4-methylbenzenesulfinate (CAS No: 824-79-3) has emerged as a key reagent in this context.[1] It serves as a stable, easy-to-handle precursor for the generation of sulfonyl radicals and other reactive sulfur species, making it an invaluable tool for forming carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds.[2]

Unlike more reactive or unstable sulfur reagents, sodium 4-methylbenzenesulfinate offers a unique combination of stability under ambient conditions and tunable reactivity, allowing for its application in a wide array of chemical transformations. Its utility extends from being a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) and dispersal dyes to acting as a curing agent in advanced material formulations.[1][3][4][5] This guide aims to provide the drug development professional and the research scientist with the in-depth knowledge required to effectively harness the synthetic potential of this compound.

Physicochemical Properties and Structural Data

The utility of a chemical reagent is fundamentally dictated by its physical and chemical properties. Sodium 4-methylbenzenesulfinate is a white to off-white crystalline powder, a characteristic that simplifies handling and weighing in a laboratory setting.[1][4] Its high melting point of over 300°C is indicative of significant thermal stability, a crucial attribute for reactions requiring elevated temperatures.[1][3][5]

One of the key considerations for its storage and handling is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1] Therefore, it must be stored in a dry, well-sealed container to maintain its integrity. Its solubility profile—slightly soluble in water but soluble in polar aprotic solvents like DMSO—influences the choice of reaction media.[1][3][4]

Table 1: Core Physicochemical Data for Sodium 4-methylbenzenesulfinate

| Property | Value | Source(s) |

| CAS Number | 824-79-3 | [1][6] |

| Molecular Formula | C₇H₇NaO₂S | [4][5][6] |

| Molecular Weight | 178.18 g/mol | [4][5][6] |

| Appearance | White to off-white powder | [1][4] |

| Melting Point | >300 °C | [1][3][5] |

| Solubility | Slightly soluble in water; Soluble in DMSO | [1][3][4] |

| InChI Key | KFZUDNZQQCWGKF-UHFFFAOYSA-M | [4] |

Synthesis Protocol and Mechanistic Rationale

The most prevalent and industrially scalable method for synthesizing sodium 4-methylbenzenesulfinate is the reduction of p-toluenesulfonyl chloride.[2] This process leverages inexpensive and readily available starting materials.

Core Synthesis Reaction

The reaction involves the reduction of the sulfonyl chloride functional group to a sulfinate salt using a mild reducing agent, typically sodium sulfite (Na₂SO₃).

p-CH₃C₆H₄SO₂Cl + Na₂SO₃ + H₂O → p-CH₃C₆H₄SO₂Na + NaHSO₄ + HCl

Step-by-Step Experimental Workflow

The following protocol is a synthesis adapted from established industrial processes, designed to maximize yield and purity while ensuring operational safety.[7][8]

-

Reactor Setup: In a well-ventilated fume hood, charge a jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a condenser, and a pH probe with an aqueous solution of sodium sulfite (typically 1.5-2.0 molar equivalents).

-

pH Adjustment: Begin stirring and add an aqueous solution of sodium hydroxide or sodium carbonate to the reactor to bring the initial pH to an alkaline range (pH 8-9).[8]

-

Causality Explanation: The starting material, 4-methylbenzenesulfonyl chloride, is susceptible to hydrolysis under neutral or acidic aqueous conditions, which would form the undesired p-toluenesulfonic acid. Maintaining an alkaline pH throughout the reaction is critical to prevent this side reaction and ensure the desired reduction takes place. The sulfite/bisulfite equilibrium also provides a buffering effect.[7]

-

-

Reagent Preparation: In a separate vessel, dissolve 4-methylbenzenesulfonyl chloride (1.0 molar equivalent) in a water-immiscible organic solvent like dichloromethane or toluene.

-

Causality Explanation: Using a biphasic system is a key process innovation.[7] Since 4-methylbenzenesulfonyl chloride is insoluble in water, dissolving it in an organic solvent allows for controlled, dropwise addition. This prevents localized high concentrations of the reactant in the aqueous phase, further minimizing hydrolysis and improving reaction control.[7]

-

-

Controlled Addition: Gently heat the aqueous sodium sulfite solution to 60-80°C. Begin the slow, dropwise addition of the 4-methylbenzenesulfonyl chloride solution from the dropping funnel into the stirred, heated reactor.[8]

-

Reaction Monitoring: Maintain the reaction temperature and vigorous stirring for 2-3 hours after the addition is complete. Monitor the pH continuously and add more alkaline solution as needed to keep it in the 7.5-9.0 range, as the reaction generates acidic byproducts.

-

Workup and Isolation: After the reaction is complete (as determined by TLC or HPLC), cool the mixture to room temperature. The product, sodium 4-methylbenzenesulfinate, is primarily in the aqueous layer.

-

Solvent Removal: If a volatile organic solvent like dichloromethane was used, it can be removed via distillation.[7]

-

Crystallization and Filtration: Cool the resulting aqueous solution to below 10°C to induce crystallization of the product. Collect the white solid by suction filtration.

-

Purification: Wash the filter cake with a small amount of cold water to remove inorganic salts. For higher purity, the product can be recrystallized from an ethanol/water mixture.[3][5]

-

Drying: Dry the purified white powder under vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: Figure 1: Synthesis Workflow of Sodium 4-methylbenzenesulfinate.

Core Applications in Research and Drug Development

Sodium 4-methylbenzenesulfinate is a powerful and versatile building block, primarily valued for its ability to participate in reactions that form sulfones, sulfonamides, and thiosulfonates.[2]

Table 2: Key Applications in Organic Synthesis

| Application Area | Reaction Type | Rationale and Significance |

| Pharmaceutical Intermediates | Sulfone Synthesis (C-S Bond Formation) | Reacts with alkyl halides or activated alkenes to form sulfones, a common motif in many pharmaceuticals due to its metabolic stability and ability to act as a hydrogen bond acceptor. |

| Drug Discovery | Sulfonamide Synthesis (N-S Bond Formation) | Can be coupled with amines under oxidative conditions to produce sulfonamides, a critical functional group in a wide range of drugs, including antibiotics and diuretics.[2] |

| Material Science | Polymerization Accelerator & Curing Agent | Acts as a mild reducing agent and a component in redox initiation systems for polymerization.[4] Also used as a curing agent for grouting materials.[1][3] |

| Specialty Chemicals | Dye & Pigment Synthesis | Serves as an intermediate in the production of dispersal dyes and fluorescent pigments.[1][4] |

| Organometallic Chemistry | Alkylating Agent / Catalyst | Used in various organic chemical reactions as an alkylating agent and a non-oxidizing catalyst.[9] |

Safety, Handling, and Storage

As a responsible Senior Application Scientist, it is imperative to emphasize the proper safety and handling procedures for this reagent.

-

Personal Protective Equipment (PPE): Always handle sodium 4-methylbenzenesulfinate in a well-ventilated area or chemical fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. In case of skin or eye contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place.[10] Due to its hygroscopic nature, exposure to moisture must be minimized to prevent degradation and clumping.[1] It is stable for at least two years if stored correctly at room temperature.[4]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[10]

Conclusion

Sodium 4-methylbenzenesulfinate is more than just a simple chemical intermediate; it is a strategic tool for molecular construction. Its high stability, predictable reactivity, and straightforward synthesis make it an indispensable reagent for researchers in drug development and materials science. Understanding its core properties and the rationale behind its synthetic applications allows scientists to design more efficient, robust, and innovative chemical processes. This guide provides the foundational knowledge to confidently and effectively integrate this versatile building block into advanced research and development programs.

References

- The Chemical Properties and Industrial Uses of Sodium p-Toluenesulfin

- Sodium 4-Methyl-benzenemethanesulfin

- Sodium 4-methylbenzenesulfonate.

- Sodium 4-methylbenzenesulfonate (Sodium p-toluenesulfon

- Sodium 4-methylbenzenesulfon

- Sodium 4-methylbenzenesulfinate.

- Synthesizing process of 4-methyl sodium benzene sulphinate.

- Sodium p-toluenesulfin

- Sodium 4-methylbenzenesulfonate Safety D

- Sodium p-toluenesulfin

- Sodium p-Toluenesulfin

- Sodium p-toluenesulfinate CAS#: 824-79-3. ChemicalBook. (URL: )

- Sodium 4-Methyl-benzenemethanesulfinate Safety Inform

- The synthetic method of 4 mesyl toluene.

-

Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 2021, 11, 4946-4981. (URL: [Link])

- Safety Data Sheet - Methyl benzenesulfon

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 3. Sodium p-toluenesulfinate | 824-79-3 [chemicalbook.com]

- 4. adipogen.com [adipogen.com]

- 5. Sodium p-toluenesulfinate CAS#: 824-79-3 [m.chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate - Google Patents [patents.google.com]

- 8. CN105566181B - The synthetic method of 4 mesyl toluene - Google Patents [patents.google.com]

- 9. americanelements.com [americanelements.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of Sodium 4-Methylbenzenesulfinate in Organic Solvents

Introduction: Navigating the Nuances of a Versatile Reagent

Sodium 4-methylbenzenesulfinate, also known as sodium p-toluenesulfinate, is a pivotal reagent in organic synthesis, serving as a precursor for various pharmaceuticals and dyes.[1] Its utility is profoundly influenced by its solubility characteristics in different organic media. However, a persistent point of confusion in the literature is the conflation of sodium 4-methylbenzenesulfinate with its oxidized counterpart, sodium 4-methylbenzenesulfonate (sodium tosylate). This guide aims to provide a definitive and in-depth understanding of the solubility of sodium 4-methylbenzenesulfinate , equipping researchers, scientists, and drug development professionals with the critical knowledge to optimize its use in their applications.

This document moves beyond a simple compilation of data, offering insights into the underlying chemical principles governing its solubility and providing actionable experimental protocols.

Theoretical Framework: The Science of Dissolution

The solubility of an ionic compound like sodium 4-methylbenzenesulfinate in organic solvents is a complex interplay of several physicochemical factors. The overarching principle, "like dissolves like," provides a foundational but simplified view. A deeper understanding requires consideration of the following:

-

Solute-Solvent Interactions: For dissolution to occur, the energy released from the interaction between the sodium and 4-methylbenzenesulfinate ions with the solvent molecules must overcome the crystal lattice energy of the solid salt.

-

Solvent Polarity: Polar solvents are generally more effective at solvating ions. Polar protic solvents, such as alcohols, can engage in hydrogen bonding with the sulfinate oxygen atoms, while also solvating the sodium cation. Polar aprotic solvents, like acetone or acetonitrile, possess significant dipole moments that allow them to effectively solvate the cation and anion.

-

Dielectric Constant: Solvents with a high dielectric constant are better at shielding the electrostatic attraction between the dissolved ions, thus favoring dissolution.

-

Crystal Structure: The arrangement of ions in the crystal lattice determines the lattice energy that must be overcome. Sodium 4-methylbenzenesulfinate can exist as a tetrahydrate, with water molecules playing a key role in the crystal structure through hydrogen bonding.[2][3] The presence of these hydrates can influence the initial stages of dissolution.

The interplay of these factors dictates the extent to which sodium 4-methylbenzenesulfinate will dissolve in a given organic solvent.

Quantitative Solubility Data

Recent research has provided valuable quantitative data on the solubility of sodium 4-methylbenzenesulfinate in a range of common organic solvents. The following table summarizes the mole fraction solubility at various temperatures, as reported by Li, et al. (2023).[2] It is important to note that the solubility generally increases with a rise in temperature.

| Solvent | Chemical Class | Mole Fraction (x1) at 283.15 K (10°C) | Mole Fraction (x1) at 298.15 K (25°C) | Mole Fraction (x1) at 313.15 K (40°C) |

| Methanol | Polar Protic | 0.0452 | 0.0553 | 0.0671 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.0398 | 0.0492 | 0.0598 |

| Acetonitrile | Polar Aprotic | 0.0381 | 0.0482 | 0.0589 |

| Acetone | Polar Aprotic | 0.0352 | 0.0450 | 0.0551 |

| n-Propanol | Polar Protic | 0.0215 | 0.0279 | 0.0354 |

| Isopropanol | Polar Protic | 0.0189 | 0.0249 | 0.0321 |

| Ethanol | Polar Protic | 0.0231 | 0.0308 | 0.0391 |

| n-Butanol | Polar Protic | 0.0165 | 0.0221 | 0.0285 |

| Water | Polar Protic | 0.0004 | 0.0005 | 0.0007 |

Data extracted and compiled from Li, et al. (2023).[2]

Key Observations from the Data:

-

High Solubility in Polar Aprotic Solvents: Sodium 4-methylbenzenesulfinate exhibits the highest solubility in polar aprotic solvents like DMF, acetonitrile, and acetone.

-

Good Solubility in Alcohols: Methanol is a particularly good solvent, followed by other primary and secondary alcohols.

-

Surprisingly Low Aqueous Solubility: Contrary to some qualitative reports of being "slightly soluble in water," the quantitative data indicates very low solubility in water compared to the tested organic solvents.[1][4] This highlights the importance of relying on quantitative measurements.

-

Temperature Dependence: As expected for most solid solutes, the solubility of sodium 4-methylbenzenesulfinate increases with temperature across all tested solvents.[2]

Qualitative Solubility Insights

Beyond the quantitative data, other sources provide valuable qualitative information:

-

Dimethyl Sulfoxide (DMSO): Sodium 4-methylbenzenesulfinate is reported to be soluble in DMSO.[5]

-

Benzene: A common purification method involves extraction with hot benzene, indicating at least moderate solubility at elevated temperatures in this nonpolar aromatic solvent.[1]

Experimental Protocol for Solubility Determination

For researchers needing to determine the solubility of sodium 4-methylbenzenesulfinate in a novel solvent system, the isothermal saturation method is a robust and reliable approach.

Objective: To determine the equilibrium solubility of sodium 4-methylbenzenesulfinate in a given organic solvent at a specific temperature.

Materials:

-

Sodium 4-methylbenzenesulfinate (analytical grade)

-

Solvent of interest (HPLC grade or equivalent)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument for quantification.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of sodium 4-methylbenzenesulfinate to a known volume of the solvent in a sealed vessel. The excess solid is crucial to ensure equilibrium is reached.

-

Place the vessel in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. The exact time should be determined by preliminary experiments to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution to a known volume with the same solvent.

-

-

Quantification:

-

Analyze the diluted solution using a validated analytical method, such as HPLC-UV, to determine the concentration of sodium 4-methylbenzenesulfinate.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the solubility of sodium 4-methylbenzenesulfinate in the solvent at the specified temperature. Express the solubility in desired units (e.g., g/100 mL, mol/L).

-

Visualizing Key Concepts

Factors Influencing Solubility

The following diagram illustrates the key factors that govern the dissolution of sodium 4-methylbenzenesulfinate.

Caption: Key solute and solvent properties determining solubility.

Experimental Workflow for Solubility Determination

The step-by-step process for experimentally determining solubility is outlined below.

Caption: Isothermal saturation method workflow.

Conclusion and Practical Implications

This guide provides a comprehensive overview of the solubility of sodium 4-methylbenzenesulfinate in organic solvents, grounded in both theoretical principles and empirical data. The key takeaway for researchers is the compound's favorable solubility in polar aprotic solvents and alcohols, with a notably lower solubility in water than some literature might suggest.

This understanding is critical for:

-

Reaction Solvent Selection: Choosing an appropriate solvent to ensure sufficient concentration of the reagent for optimal reaction kinetics.

-

Purification Strategies: Designing effective crystallization and extraction protocols. For instance, the low solubility in water suggests that it could be used as an anti-solvent for precipitation.

-

Formulation Development: For applications in drug development, understanding the solubility profile is fundamental for creating stable and effective formulations.

By leveraging the data and protocols presented herein, scientists can make more informed decisions, leading to improved efficiency and success in their research and development endeavors.

References

-

Li, H., Zhang, H., Li, Y., Zhang, H., & Liu, X. (2023). Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate in Different Solvents and Ternary Sodium 4-Tolylsulfinate + Sodium Chloride/Sodium Sulfate + Water Systems. Journal of Solution Chemistry, 52(7), 790–804. [Link]

-

Betz, R., & Gerber, T. (2010). Sodium p-toluenesulfinate tetrahydrate. Acta Crystallographica Section E: Structure Reports Online, 66(12), m1583. [Link]

-

PubChem. (n.d.). Sodium p-toluenesulfinate. Retrieved January 8, 2026, from [Link]

-

Li, H., et al. (2023). Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate in Different Solvents and Ternary Sodium 4-Tolylsulfinate + Sodium Chloride/Sodium Sulfate + Water Systems. ResearchGate. [Link]

Sources

- 1. Sodium p-toluenesulfinate | 824-79-3 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of the Solubility and Phase Diagrams of Sodium 4-Tolylsulfinate in Different Solvents and Ternary Sodium 4-Tolylsulfinate + Sodium Chloride/Sodium Sulfate + Water Systems | Semantic Scholar [semanticscholar.org]

- 4. Solubility Measurement, Correlation, and Hansen Solubility Parameter of 1,3-Dinitropyrazole in Twelve Solvents | Semantic Scholar [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Sodium p-Toluenesulfinate

Prepared by: Gemini, Senior Application Scientist

Abstract

Sodium p-toluenesulfinate (SPTS) is a pivotal intermediate and reagent in the synthesis of pharmaceuticals and advanced materials. Its efficacy and the safety of its application are intrinsically linked to its thermal stability. This guide provides a comprehensive technical analysis of the thermal behavior of SPTS, intended for researchers, chemists, and drug development professionals. We delve into the core methodologies for thermal characterization, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presenting validated, step-by-step protocols. The narrative elucidates the primary thermal decomposition pathway—disproportionation—and identifies the resulting products. By synthesizing data from analogous compounds and fundamental chemical principles, this document offers field-proven insights into predicting and controlling the thermal degradation of SPTS, ensuring its robust application in sensitive manufacturing processes.

Introduction: The Role of Sodium p-Toluenesulfinate

Sodium p-toluenesulfinate, with the chemical structure CH₃C₆H₄SO₂Na, is a versatile organosulfur compound. It serves as a potent nucleophile and a precursor to sulfonyl radicals, making it an invaluable building block for the construction of carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds in complex organic molecules.[1] Its applications range from the synthesis of sulfonamides and sulfones, which are common pharmacophores, to its use as a polymerization accelerator and a mild reducing agent.[2]

Given its role in multi-step syntheses that often involve heating, drying, or milling, a thorough understanding of its thermal stability is not merely academic—it is a critical parameter for process safety, product purity, and yield optimization. Thermal decomposition can lead to the formation of impurities that may be difficult to separate, potentially compromising the final active pharmaceutical ingredient (API). This guide provides the foundational knowledge and practical methodologies to assess and understand the thermal profile of this critical reagent.

Physicochemical Properties and Recommended Handling

Before subjecting any material to thermal stress, ensuring its initial integrity is paramount. Sodium p-toluenesulfinate is typically supplied as a white to off-white crystalline powder.[3] Proper storage and handling are the first steps in any self-validating thermal analysis protocol.

| Property | Value / Description | Source(s) |

| Chemical Formula | C₇H₇NaO₂S | [3] |

| Molecular Weight | 178.18 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | >300 °C (decomposes) | [3] |

| Solubility | Soluble in water and DMSO | [2] |

| Storage Conditions | Store at room temperature in a dry, well-ventilated place. | [4][5] |

| Handling Advice | Protect from light and moisture. Avoid dust formation and contact with strong oxidizing agents. | [2][4][6] |

The high melting point reported suggests significant thermal stability. However, this single value does not reveal the onset temperature of decomposition or the nature of the transformation. The dihydrate form is also common, and loss of hydration water is the first thermal event for such samples.[7]

Thermal Stability Assessment: Core Methodologies

A multi-technique approach is essential for a complete picture of thermal stability. TGA provides quantitative mass change data, DSC elucidates energetic transitions, and Pyrolysis-GC-MS identifies the decomposition products.

Experimental Workflow: A Validated Approach

The logical flow of analysis ensures that data from one technique informs the next. TGA first identifies the temperatures of mass loss, which are then targeted in DSC and Pyrolysis-GC-MS experiments to understand the energetic changes and chemical products associated with each decomposition step.

Caption: Validated workflow for thermal stability analysis.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures mass change as a function of temperature, revealing dehydration, decomposition, and oxidation events.[2]

Objective: To determine the onset temperature of decomposition and quantify mass loss stages.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate, indium).

-

Sample Preparation: Accurately weigh 5-10 mg of sodium p-toluenesulfinate into a clean, inert TGA pan (e.g., alumina or platinum). Ensure an even, thin layer to promote uniform heating.

-

Atmosphere: Use a high-purity nitrogen purge gas at a flow rate of 50-100 mL/min to provide an inert atmosphere, preventing oxidative side reactions.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a linear heating rate of 10 °C/min. A controlled heating rate is crucial for reproducible results.[5]

-

-

Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature (T_onset) of each mass loss step, typically calculated by the intersection of the baseline tangent and the inflection point tangent of the mass loss curve.

Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying phase transitions and chemical reactions.[8]

Objective: To identify melting points, phase transitions, and the enthalpy of decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. The sealed pan contains any evolved gases, allowing for the detection of the total energy change.

-

Atmosphere: Maintain a nitrogen purge of 20-50 mL/min over the sensor.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 400 °C at 10 °C/min. The upper limit is chosen to encompass the decomposition events identified by TGA without exceeding the operational limits of standard aluminum pans.

-

-

Data Analysis: Plot heat flow (W/g) versus temperature (°C). Endothermic events (e.g., melting) will show as positive peaks (by convention), while exothermic events (e.g., decomposition) will show as negative peaks. Integrate the peak area to determine the enthalpy of the transition (ΔH).

Thermal Decomposition Profile of Sodium p-Toluenesulfinate

Onset of Decomposition and Thermal Events

Anhydrous sodium p-toluenesulfinate is a highly stable salt. Significant thermal decomposition is not expected below 300 °C.

Illustrative Thermal Analysis Data: The following tables summarize the expected thermal events for a typical sample of anhydrous sodium p-toluenesulfinate.

Table 2: Illustrative TGA Data Summary

| Stage | Temperature Range (°C) | Mass Loss (%) | Associated Event |

|---|---|---|---|

| 1 | 320 - 450 | ~35-45% | Initial decomposition, evolution of SO₂ and organic fragments. |

| 2 | 450 - 600 | ~20-30% | Secondary decomposition of intermediates. |

| Residue | >600 | ~30-40% | Formation of stable inorganic salts (e.g., Na₂SO₄, Na₂S) and carbonaceous char. |

Table 3: Illustrative DSC Data Summary

| Thermal Event | Onset Temp (°C) | Peak Temp (°C) | Enthalpy (ΔH) | Description |

|---|

| Decomposition | ~325 | ~360 | Highly Exothermic | Complex, multi-step decomposition process initiated by disproportionation. |

The decomposition is expected to be strongly exothermic, a critical consideration for process safety and scale-up, as it indicates the potential for a thermal runaway reaction if initiated.

The Disproportionation Pathway: A Mechanistic View

The most probable initial step in the thermal decomposition of sodium p-toluenesulfinate is a disproportionation reaction .[1] In this type of redox reaction, the sulfur atom, which is in the +2 oxidation state in the sulfinate, is simultaneously oxidized and reduced.[8][10] This is analogous to the known instability of the free p-toluenesulfinic acid, which readily disproportionates to p-toluenesulfonic acid and the corresponding thiosulfonate.[7]

At elevated temperatures, the salt is proposed to decompose via the following pathway:

3 (CH₃C₆H₄SO₂Na) → 2 (CH₃C₆H₄SO₃Na) + CH₃C₆H₄SNa Sodium p-toluenesulfinate → Sodium p-toluenesulfonate + Sodium p-thiotoloxide

This initial disproportionation yields two key products: the more thermally stable sodium p-toluenesulfonate (sulfur in +4 state) and sodium p-thiotoloxide (sulfur in -2 state). At the high temperatures of decomposition, these primary products undergo further fragmentation.

Caption: Proposed thermal disproportionation mechanism.

Identification of Decomposition Products by Pyrolysis-GC-MS

To confirm the proposed mechanism and identify all volatile products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the definitive technique.[11][12]

Protocol:

-

A microgram-scale sample of sodium p-toluenesulfinate is placed in the pyrolyzer.

-

The sample is rapidly heated to a set temperature (e.g., 400 °C, based on the first TGA step) in an inert helium atmosphere.

-

The resulting volatile fragments (pyrolyzates) are swept directly into a GC-MS system.

-

The GC separates the individual components, and the MS provides mass spectra for their identification.

Expected Products: Based on the disproportionation mechanism and subsequent fragmentation, the expected pyrolyzates include:

-

Sulfur Dioxide (SO₂): From the decomposition of the sulfonate group.

-

Toluene: From the cleavage of the C-S bond.

-

p-Cresol: From potential rearrangement and hydrolysis reactions.

-

Di-p-tolyl disulfide: From the coupling of thiyl radicals.

-

Carbon Disulfide (CS₂): Under forcing conditions.

Practical Implications for Drug Development & Manufacturing

-

Drying Operations: When drying sodium p-toluenesulfinate, particularly if residual acid is present, temperatures should be kept well below the onset of decomposition to prevent the formation of sulfonate and thiosulfonate impurities.

-

Formulation: In solid dosage forms, excipient compatibility must be assessed at elevated temperatures to ensure no reactions are triggered that could lead to the degradation of the sulfinate.

-

Process Safety: The exothermic nature of the decomposition highlights the need for careful temperature control in any process involving heating SPTS, especially on a large scale, to mitigate the risk of thermal runaway.

-

Stability Studies: Understanding the thermal decomposition profile allows for the design of more robust accelerated stability studies, helping to predict shelf-life and identify potential degradation products that need to be monitored.

Conclusion

Sodium p-toluenesulfinate exhibits high thermal stability, with decomposition initiating above 300 °C in an inert atmosphere. The primary decomposition mechanism is a disproportionation reaction, yielding sodium p-toluenesulfonate and sodium p-thiotoloxide, which subsequently fragment into a range of volatile products including sulfur dioxide and toluene. A systematic analytical approach employing TGA, DSC, and Pyrolysis-GC-MS provides a comprehensive understanding of this behavior. For professionals in drug development and chemical manufacturing, this knowledge is critical for ensuring process safety, maximizing product purity, and guaranteeing the stability of this essential chemical building block.

References

-

Loba Chemie. (2019). p-TOLUENE SULFONIC ACID SODIUM SALT FOR SYNTHESIS MSDS. [Link]

-

EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). [Link]

-

Chen, J., et al. (2018). Disproportionate Coupling Reaction of Sodium Sulfinates Mediated by BF3·OEt2: An Approach to Symmetrical/Unsymmetrical Thiosulfonates. Organic Letters. [Link]

-

Pressure Sensitive Tape Council. (n.d.). Pyrolysis GC/MS as a Method for Quality and Manufacturing Control. [Link]

-

Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry. [Link]

-

Waters Corporation. (n.d.). Pyrolysis-Gas Chromatography-High Resolution Mass Spectrometry with Soft Ionization for Increased Confidence of Polymer Characterization. [Link]

-

ACS Publications. (2022). Streamlined Isolation of Magnesium Aryl Sulfinate Enabled by the Hydration of Sulfinate Salt to Magnesium Tetrahydrate. Organic Process Research & Development. [Link]

-

ResearchGate. (n.d.). Important thermal properties of the p-toluene sulfonic acid [PTS] anion based protic ionic liquids (PILs). [Link]

-

Organic Syntheses. (n.d.). p-Toluenesulfinic acid, sodium salt. [Link]

-

e-Publications@Marquette. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. [Link]

-

PubChem. (n.d.). Sodium p-toluenesulfinate. [Link]

-

SRM University. (n.d.). Thermal Analysis. [Link]

-

Stockholm University. (2022). Thermal Analysis. [Link]

-

Journal of the American Chemical Society. (2024). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. [Link]

-

ResearchGate. (n.d.). Stages of thermal decomposition of sodium oxo-salts of sulphur. [Link]

-

American Elements. (n.d.). Sodium p-toluenesulfinate. [Link]

-

Journal of the American Chemical Society. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. [Link]

-

TA Instruments. (n.d.). Thermal Analysis Notes. [Link]

-

ResearchGate. (n.d.). Decomposition of Sodium-Sulphite Solutions at Elevated Temperatures. [Link]

-

Chemguide. (n.d.). Assorted reactions of the halogens. [Link]

-

Study Mind. (n.d.). Disproportionation Reactions in Halogens (A-Level Chemistry). [Link]

-

ResearchGate. (n.d.). Kinetic Model of the Decomposition of Sodium Hydroxymethanesulfinate in Aqueous Solution. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sodium p-toluenesulfinate | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. gcms.cz [gcms.cz]

- 7. orgsyn.org [orgsyn.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. epublications.marquette.edu [epublications.marquette.edu]

- 10. studymind.co.uk [studymind.co.uk]

- 11. pstc.org [pstc.org]

- 12. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

An In-Depth Technical Guide to the Chemical Structure and Bonding in Sodium 4-Methylbenzenesulfinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 4-methylbenzenesulfinate, also known as sodium p-toluenesulfinate, is a versatile organosulfur compound with significant applications in organic synthesis and materials science.[1][2] Its utility as a building block stems from the nuanced chemical properties endowed by its specific molecular architecture.[3] This guide provides a comprehensive exploration of the chemical structure and bonding of sodium 4-methylbenzenesulfinate, offering insights into how its electronic and steric features govern its reactivity and physical characteristics. Understanding these fundamental principles is crucial for its effective application in pharmaceutical development and other advanced scientific endeavors.

Molecular Structure and Conformation

The chemical formula of sodium 4-methylbenzenesulfinate is C₇H₇NaO₂S.[4] The core of the molecule is the 4-methylbenzenesulfinate anion, which consists of a central sulfur atom bonded to a p-tolyl group (a benzene ring substituted with a methyl group at the para position) and two oxygen atoms. The positive charge of the sodium cation (Na⁺) balances the negative charge of the sulfinate anion (C₇H₇O₂S⁻).

// Nodes for the benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Nodes for the substituents S [label="S", pos="2.5,0!"]; O1 [label="O", pos="3,-0.866!"]; O2 [label="O", pos="3,0.866!"]; C_methyl [label="CH₃", pos="-2.5,0!"]; Na [label="Na⁺", pos="4.5,0!"];

// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for the substituents C1 -- S; C4 -- C_methyl; S -- O1; S -- O2;

// Positioning the ring carbons C1 [pos="1.25,0!"]; C2 [pos="0.625,1.0825!"]; C3 [pos="-0.625,1.0825!"]; C4 [pos="-1.25,0!"]; C5 [pos="-0.625,-1.0825!"]; C6 [pos="0.625,-1.0825!"];

// Add double bonds to the ring C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double];

// Dashed line for ionic bond O1 -- Na [style=dashed, color="#4285F4"]; O2 -- Na [style=dashed, color="#4285F4"]; } } Figure 1: 2D representation of the ionic interaction in Sodium 4-methylbenzenesulfinate.

X-ray crystallography studies on sodium p-toluenesulfinate tetrahydrate reveal a tetrahedral geometry around the sulfur atom.[5][6] This geometry includes the p-tolyl group, the two oxygen atoms, and a lone pair of electrons on the sulfur atom. The bond angles around the sulfur atom deviate slightly from a perfect tetrahedron, with X–S–Y angles observed in the range of 102.23° to 110.04°.[5][6] In the crystalline state, the sodium cations are connected by water molecules, forming chains through O—H⋯O hydrogen bonds.[5]

Covalent and Ionic Bonding Characteristics

The bonding within sodium 4-methylbenzenesulfinate is a combination of covalent and ionic interactions.

The 4-Methylbenzenesulfinate Anion: Covalent Framework

Within the anion, the atoms are held together by covalent bonds. The key bonds to consider are:

-

Carbon-Carbon (C-C) bonds within the benzene ring, exhibiting the characteristic delocalized π-electron system of aromatic compounds.

-

Carbon-Sulfur (C-S) bond linking the tolyl group to the sulfinate functional group.

-

Sulfur-Oxygen (S-O) bonds within the sulfinate group. These bonds have a significant degree of double bond character due to resonance, which delocalizes the negative charge over both oxygen atoms.

This resonance stabilization is a critical feature, contributing to the overall stability of the anion. The negative charge is not localized on a single oxygen atom but is shared between the two, making the anion a bidentate ligand in its interactions with the sodium cation.

The Sodium Cation: Ionic Interaction

The bond between the sodium cation and the 4-methylbenzenesulfinate anion is primarily ionic. The positively charged sodium ion is electrostatically attracted to the negatively charged oxygen atoms of the sulfinate group. In the hydrated crystal structure, the sodium ion is typically coordinated to the oxygen atoms of the sulfinate and water molecules.[5]

Spectroscopic Characterization

Spectroscopic techniques provide valuable experimental data that corroborate the proposed structure and bonding.

| Spectroscopic Technique | Key Observables and Interpretation |

| Infrared (IR) Spectroscopy | The IR spectrum of sulfinate salts is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the SO₂ group. These are typically observed in the regions of 1038 cm⁻¹ (symmetric) and 1182 cm⁻¹ (asymmetric) for sulfonate groups, with sulfinates showing similar characteristic peaks.[7] The exact positions of these bands can be influenced by the nature of the cation and the crystalline environment. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR spectroscopy provides information about the protons in the molecule. For sodium 4-methylbenzenesulfinate, the spectrum would show signals for the methyl protons and the aromatic protons on the benzene ring, confirming the presence of the p-tolyl group.[4][8] |

| Raman Spectroscopy | Raman spectroscopy is also sensitive to the vibrations of the sulfinate group. Studies on related benzenesulfonic acids show characteristic bands for the SOH and SO₃ stretching modes.[9][10] For the sulfinate anion, the SO₂ stretching vibrations would be prominent. |

Synthesis and Reactivity

The most common method for preparing sodium 4-methylbenzenesulfinate is the reduction of 4-methylbenzenesulfonyl chloride (tosyl chloride).[1][11] This reaction is typically carried out using a reducing agent such as sodium sulfite (Na₂SO₃) in an aqueous solution.[11][12]

The reactivity of sodium 4-methylbenzenesulfinate is diverse, making it a valuable reagent in organic synthesis.[1][3] It can act as a nucleophile, an electrophile, or a radical precursor depending on the reaction conditions.[1] This versatility allows for its use in the formation of various sulfur-containing compounds, including sulfones, sulfonamides, and thiosulfonates.[1][3]

Experimental Protocol: Synthesis of Sodium 4-Methylbenzenesulfinate

The following protocol is a generalized procedure based on established methods.[11][12]

Materials:

-

4-Methylbenzenesulfonyl chloride

-

Sodium sulfite

-

Sodium hydroxide

-

Dichloromethane

-

Water

Procedure:

-

Dissolve 4-methylbenzenesulfonyl chloride in dichloromethane.

-

Prepare an aqueous solution of sodium sulfite.

-

Add the dichloromethane solution of 4-methylbenzenesulfonyl chloride dropwise to the aqueous sodium sulfite solution while simultaneously adding a 10% sodium hydroxide solution to maintain alkaline conditions.

-

After the addition is complete, recover the dichloromethane by distillation.

-

Cool the resulting aqueous solution to induce crystallization of sodium 4-methylbenzenesulfinate.

-

Collect the crystals by suction filtration, wash with cold water, and dry.

Causality Behind Experimental Choices:

-

Use of a two-phase system (dichloromethane/water): 4-methylbenzenesulfonyl chloride is insoluble in water but soluble in organic solvents like dichloromethane.[12] Sodium sulfite, the reducing agent, is soluble in water but not in organic solvents.[12] The two-phase system allows the reaction to occur at the interface.

-

Addition of sodium hydroxide: The reaction produces hydrochloric acid as a byproduct. Sodium hydroxide is added to neutralize the acid and maintain an alkaline pH, which is optimal for the reduction reaction.[12]

-